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Compound of Interest

Compound Name: 4-Butoxy-2-chloropyridine

CAS No.: 1098093-35-6

Cat. No.: B1469073 Get Quote

Compound Identity:

IUPAC Name: 4-Butoxy-2-chloropyridine

Molecular Formula:

Exact Mass: 185.0607 Da

SMILES:CCCCOC1=CC(Cl)=NC=C1

Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry provides the primary confirmation of the molecular formula and the

presence of the halogen atom. For 4-Butoxy-2-chloropyridine, the spectrum is dominated by

the stability of the pyridine ring and the lability of the ether chain.

Key Diagnostic Features

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1469073?utm_src=pdf-interest
https://www.benchchem.com/product/b1469073?utm_src=pdf-body
https://www.benchchem.com/product/b1469073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature m/z Value Intensity Structural Insight

Molecular Ion (

)
185 Moderate

Confirms parent mass

(

).

Isotope Peak (

)
187 ~33% of

Definitive proof of

Chlorine. The 3:1 ratio

of

to

is the first checkpoint.

Base Peak (Likely) 129 High

Loss of Butene (

). Characteristic of

alkyl aryl ethers via

McLafferty-like

rearrangement.

Pyridyl Cation 112/114 Moderate

Loss of Butoxy radical

(

) or sequential loss of

OH.

Ring Fragment 78 Low

Loss of Cl from the

pyridine core (Pyridine

radical cation).

Fragmentation Logic
The fragmentation pathway follows a specific energetic hierarchy. The ether linkage is the

"weakest link" relative to the aromatic ring.
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Molecular Ion
m/z 185/187

[M - C4H8]
2-Chloropyridin-4-ol

m/z 129/131

McLafferty-like
(-56 Da)

[M - Cl]
4-Butoxypyridine ion

m/z 150

Homolytic Cleavage
(-35 Da)

Pyridine Ring Frag.
m/z 78

Ring Degradation

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway focusing on the dominant ether cleavage.

Infrared Spectroscopy (FT-IR): Functional Group
Validation
IR data is critical for confirming the ether linkage and the substitution pattern of the pyridine

ring.

Diagnostic Bands
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Wavenumber (

)
Vibration Mode Assignment

3050 - 3010 Stretch
Aromatic protons (Pyridine

ring).

2960 - 2870 Stretch
Butyl chain (Methyl and

Methylene groups).

1580, 1460 Stretch
Pyridine skeletal vibrations

(Breathing modes).

1260 - 1240 Stretch

Critical: Asymmetric ether

stretch connecting ring to

oxygen.

1130 - 1090 Stretch
Characteristic chloro-

substituted aromatic band.

850 - 800 Out-of-Plane (oop)
Indicative of 2,4-disubstitution

(isolated/adjacent protons).

Nuclear Magnetic Resonance (NMR): The Structural
Framework
NMR provides the exact connectivity. The 2,4-substitution pattern creates a distinct shielding

pattern on the pyridine ring.

NMR (400 MHz, )
Note: Chemical shifts (

) are estimates based on substituent additivity rules for pyridines.
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Position (ppm) Multiplicity (Hz) Interpretation

H-6 8.15 Doublet (d) 5.8

Deshielded by

Ring Nitrogen.

Ortho-coupling to

H-5.

H-3 6.85 Doublet (d) 2.2

Shielded by 4-

alkoxy group.

Meta-coupling to

H-5.

H-5 6.72 dd 5.8, 2.2

Shielded by 4-

alkoxy. Couples

to H-6 (ortho)

and H-3 (meta).

-CH2 4.05 Triplet (t) 6.5

Deshielded by

Oxygen (

).

-CH2 1.78 Quintet (m) 7.0

Methylene

adjacent to

.

-CH2 1.50 Sextet (m) 7.0

Methylene

adjacent to

methyl.

-CH3 0.98 Triplet (t) 7.0
Terminal methyl

group.

Expert Insight: The key to distinguishing this from the 2-butoxy-4-chloropyridine isomer is the

chemical shift of H-3. In the 4-butoxy isomer (target), H-3 is flanked by the ether and the

chlorine, appearing upfield (~6.8 ppm) due to the strong resonance donation of the oxygen into

the 4-position.
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NMR (100 MHz, )
Carbon Type (ppm) Assignment

C-4 Quaternary 166.5

Most deshielded;

attached to Oxygen

(Ipso).

C-2 Quaternary 152.0
Attached to Nitrogen

and Chlorine.

C-6 Methine (CH) 149.5 Alpha to Nitrogen.

C-3 Methine (CH) 109.0
Ortho to alkoxy;

shielded.

C-5 Methine (CH) 107.5
Ortho to alkoxy;

shielded.

Butoxy Chain 68.5, 30.8, 19.1, 13.7
Typical aliphatic ether

pattern.

Integrated Structural Logic
To certify the structure, one must cross-reference the datasets. A single technique is insufficient

due to potential isomers.
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Unknown Sample

MS Analysis
(M+ 185, M+2 187)

IR Analysis
(No OH, Strong C-O)

1H NMR Analysis
(Splitting Pattern)

Chlorine Confirmed
(Isotope Pattern)

CERTIFIED STRUCTURE:
4-Butoxy-2-chloropyridine

Ether Linkage Confirmed 2,4-Substitution Confirmed
(H6 doublet at 8.15 ppm)

Click to download full resolution via product page

Figure 2: Logic flow for multi-modal structural validation.

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent: Use

(Chloroform-d) with 0.03% TMS as an internal standard. Pyridines can be sensitive to acidic
impurities in

(which protonate the N), causing shift drifts.

Neutralization: If peak broadening is observed, filter the solvent through basic alumina or add

a single pellet of solid

to the NMR tube to ensure the free base form is measured.

Concentration: 10-15 mg of sample in 0.6 mL solvent.

Protocol B: GC-MS Method
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Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold 60°C for 2 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Inlet: Split mode (20:1), 250°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1469073#spectroscopic-data-nmr-ir-ms-for-4-butoxy-
2-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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